molecular formula C8H12O4 B1361091 Dimethyl 2-methylenepentanedioate CAS No. 5621-44-3

Dimethyl 2-methylenepentanedioate

Cat. No.: B1361091
CAS No.: 5621-44-3
M. Wt: 172.18 g/mol
InChI Key: URLYMBMJTPDVEP-UHFFFAOYSA-N
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Description

Dimethyl 2-methylenepentanedioate, also known as dimethyl 2-methyleneglutarate, is an organic compound with the molecular formula C₈H₁₂O₄. It is a dimethyl ester of 2-methylenepentanedioic acid and is characterized by the presence of a methylene group attached to the second carbon of the pentanedioate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

Dimethyl 2-methylenepentanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Safety and Hazards

The safety data sheet indicates that in case of skin contact, one should wash off with soap and plenty of water . If inhaled, move the person into fresh air . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-methylenepentanedioate can be synthesized through several methods. One common synthetic route involves the esterification of 2-methylenepentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another method involves the reaction of 2-methylenepentanedioic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. This method also results in the formation of this compound with high yield.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic hydrogenation of this compound precursors. This process involves the use of a metal catalyst such as palladium or platinum to facilitate the hydrogenation reaction. The reaction is carried out under high pressure and temperature to achieve optimal conversion rates.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-methylenepentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methylene group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products include 2-methylenepentanedioic acid and its derivatives.

    Reduction: Products include 2-methylenepentanediol.

    Substitution: Products include various substituted 2-methylenepentanedioates.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-methylpentanedioate: Similar structure but lacks the methylene group.

    Dimethyl 2-methyleneglutarate: Another name for dimethyl 2-methylenepentanedioate.

    Dimethyl 2-methylideneglutarate: Similar structure with slight variations in the positioning of functional groups.

Uniqueness

This compound is unique due to the presence of the methylene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and industrial applications.

Properties

IUPAC Name

dimethyl 2-methylidenepentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-6(8(10)12-3)4-5-7(9)11-2/h1,4-5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLYMBMJTPDVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288491
Record name 1,5-Dimethyl 2-methylenepentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5621-44-3
Record name 1,5-Dimethyl 2-methylenepentanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5621-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl 2-methylenepentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo(3,3,3)indecane (4.62 g) in tetrahydrofuran (180 ml) was added dropwise a solution of methyl acrylate (40.5 ml) in tetrahydrofuran (20 ml) at room temperature, and then the mixture was stirred overnight. This reaction solution was concentrated under reduced pressure, and then diisopropyl ether, n-hexane and chloroform were added to the resulting residue, and the mixture was again concentrated under reduced pressure. To the precipitated solid was added diisopropyl ether, the mixture was stirred, and then the insoluble substance was filtered off. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=9/1 to 4/1) to give the titled compound (19.2 g).
Quantity
40.5 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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